molecular formula C13H30O3Si B13966144 tributoxymethylsilane

tributoxymethylsilane

Cat. No.: B13966144
M. Wt: 262.46 g/mol
InChI Key: IAHONTJQHCFPGF-UHFFFAOYSA-N
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Description

Evolution and Significance of Alkoxysilanes in Chemical Research

The journey of organosilicon chemistry began in the 19th century, with significant advancements occurring over time. mdpi.com A revolutionary development was the direct synthesis of organochlorosilanes, which for a long time formed the basis of industrial silicone production. colab.ws However, this process involved the use and subsequent removal of chlorine, posing environmental and handling challenges. colab.ws This led to the evolution towards chlorine-free, third-generation technologies centered on the direct synthesis of alkoxysilanes from alcohol and silicon, representing a more environmentally friendly approach. colab.ws

Alkoxysilanes are foundational to sol-gel chemistry, a process involving hydrolysis and condensation reactions to form stable siloxane (Si-O-Si) networks. mdpi.comdakenchem.com This process allows for the creation of sophisticated, robust, and durable materials suitable for extreme conditions. dakenchem.com The polymerization of alkoxysilanes is a complex, multi-step reaction involving hydrolysis, where alkoxy groups are replaced by hydroxyl groups, followed by condensation, which forms the siloxane bridges. nih.gov

The significance of alkoxysilanes is vast and continues to expand. They are pivotal in materials science for creating hybrid organic-inorganic materials with synergistic properties. mdpi.com Their applications are found in numerous sectors:

Coatings and Adhesives: Alkoxysilanes are used to promote adhesion, act as crosslinkers, and provide water repellency, enhancing the durability of paints, inks, and sealants. dakenchem.compsu.edu They can form interpenetrating polymer networks that improve coating properties. psu.edu

Surface Modification: These compounds are excellent surface modifiers, improving the compatibility and adhesion of various substances on inorganic substrates like glass, metals, and silica (B1680970). nbinno.commdpi.com

Electronics: In the electronics industry, alkoxysilanes are used to create protective coatings that enhance the durability of circuits. dakenchem.com

Nanotechnology: Alkoxysilane functionalization is crucial for creating nanoparticles with specific surface properties, which has implications for drug delivery and catalysis. dakenchem.com

Construction: They are used in self-cleaning and anti-graffiti coatings, as well as in sealants for concrete structures. dakenchem.commerriam-webster.com

The ongoing research into alkoxysilanes focuses on developing eco-friendly synthesis methods and creating novel materials, such as biocompatible options for medical implants and tissue engineering. dakenchem.com

Scope and Academic Relevance of Tributoxymethylsilane (B1596530) within Organosilicon Compounds

This compound, also known as methyltributoxysilane, is an organosilicon compound with the chemical formula C₁₃H₃₀O₃Si. nbinno.comnist.gov It is a colorless liquid that serves as a key example of an alkoxysilane, embodying the versatile reactivity and functional applications of this class of chemicals. nbinno.com Its academic and industrial relevance stems from its role as a versatile reagent and building block in chemical synthesis. nbinno.com

Physicochemical Properties of this compound

The distinct properties of this compound underpin its utility in various applications. It is characterized by its hydrophobic nature and low surface tension, which allows it to spread easily over surfaces. nbinno.com

PropertyValueSource(s)
CAS Number 5581-68-0 nbinno.comalfa-chemistry.comeuropa.eu
Molecular Formula C₁₃H₃₀O₃Si nbinno.comnist.govalfa-chemistry.comchemicalbook.com
Molecular Weight 262.46 g/mol nbinno.comnist.govchemicalbook.com
Appearance Colorless liquid nbinno.com
Boiling Point 213.6±8.0 °C to 280°C nbinno.comchemicalbook.com
Density 0.880 to 0.934 g/mL at 25°C nbinno.comchemicalbook.com
Refractive Index 1.4197 at 20°C nbinno.com

Research Findings and Applications

This compound's significance is demonstrated through its application in various research and industrial domains:

Organic Synthesis: It acts as a precursor for introducing silane (B1218182) functionality into different compounds. nbinno.com It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. nbinno.com Research has shown its use in hydrosilylation reactions, for example, in the addition to acrylonitrile (B1666552) in the presence of a rhodium catalyst. researchgate.netresearchgate.net

Surface Modification and Coatings: The compound is employed as a surface modifier to enhance adhesion for coatings, adhesives, and sealants. nbinno.com Its hydrophobic properties are utilized to improve the water repellency of surfaces. nbinno.com Patent literature describes its inclusion in coating compositions, particularly zinc-filled paints, to impart galvanic protection and improve adhesion on metal surfaces, including damp steel. google.com It is also listed as a component in silane-based coating compositions for creating corrosion-resistant finishes. google.com

Silicone Industry: this compound plays a role in the production of silicone rubber, contributing to improved mechanical properties. nbinno.com

Intermediate for Functional Silanes: It is used in processes to prepare other functional silanes, such as halopropyltrialkoxysilanes, which are themselves valuable intermediates. epo.orggoogle.com

The academic interest in this compound lies in its controlled reactivity and the properties it imparts to the final materials. Its role as a building block in creating complex organosilicon structures ensures its continued relevance in chemical research and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H30O3Si

Molecular Weight

262.46 g/mol

IUPAC Name

tributoxymethylsilane

InChI

InChI=1S/C13H30O3Si/c1-4-7-10-14-13(17,15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3,17H3

InChI Key

IAHONTJQHCFPGF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(OCCCC)(OCCCC)[SiH3]

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of Tributoxymethylsilane

Hydrolysis and Polycondensation Mechanisms in Organosilane Chemistry

The polymerization of tributoxymethylsilane (B1596530), like other alkoxysilanes, is a complex process that involves two principal stages: hydrolysis and condensation. nih.gov These reactions transform the monomeric silane (B1218182) into a polymeric siloxane (Si-O-Si) network. nih.govresearchgate.net

First, the hydrolysis reaction substitutes the butoxy groups (-OBu) with hydroxyl groups (-OH), forming silanol (B1196071) intermediates and releasing butanol as a byproduct. This is followed by condensation, where the silanol groups react with each other (water-producing condensation) or with remaining butoxy groups (alcohol-producing condensation) to form stable siloxane bridges. nih.govscispace.com

The rate and mechanism of hydrolysis are highly dependent on the pH of the reaction medium and the presence of catalysts. nih.gov Both acidic and basic conditions can catalyze the reaction, but they do so via different mechanisms, which in turn affects the structure of the final polymer.

Under acidic conditions , the butoxy group is first protonated. This makes the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by water. nih.gov Acid-catalyzed hydrolysis generally leads to a faster hydrolysis rate compared to the condensation rate. scispace.comresearchgate.net This tends to produce more linear, less-branched polymer structures because the protonated silanols preferentially react with neutral silane molecules. nih.gov

In alkaline (basic) media , the reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom. nih.gov This forms a highly reactive, pentacoordinated silicon intermediate. nih.gov Under basic conditions, the condensation reaction is typically faster than or comparable to the hydrolysis rate, particularly for silanols that have already formed. researchgate.net This rapid condensation of hydrolyzed species often results in more compact, highly branched, and cross-linked or colloidal silica (B1680970) structures. nih.gov

Table 1: Influence of pH on Hydrolysis and Condensation of Alkoxysilanes
ConditionHydrolysis MechanismRelative Hydrolysis RateRelative Condensation RateResulting Polymer Structure
Acidic (pH < 4)Electrophilic attack on protonated alkoxideFastSlow (minimum around pH 2-3)Primarily linear or less branched
Neutral (pH ≈ 7)UncatalyzedSlowestSlow-
Basic (pH > 7)Nucleophilic attack by OH⁻FastFastestHighly branched, cross-linked, or colloidal particles

Beyond pH, several other factors critically influence the condensation pathways and the final architecture of the resulting polysiloxane material.

Water/Silane Ratio (r) : The stoichiometric amount of water required for complete hydrolysis of a trialkoxysilane like this compound is 1.5 moles of water per mole of silane. A lower water ratio can lead to incomplete hydrolysis and the formation of oligomeric species with unreacted alkoxy groups. Conversely, a very high water content can dilute the reactants, potentially slowing down the condensation process after an initial acceleration of hydrolysis. nih.gov

Steric and Inductive Effects : The nature of the organic substituent on the silicon atom plays a significant role. The methyl group in this compound has a small steric profile. However, the tributoxy groups are bulkier than methoxy (B1213986) or ethoxy groups found in other common silanes like TEOS. This steric bulk can influence the rate of both hydrolysis and condensation. Larger alkyl groups on the silicon atom generally decrease the reaction rates. nih.govresearchgate.net

Temperature : Increasing the reaction temperature generally accelerates both hydrolysis and condensation rates, leading to faster gelation times. researchgate.net

Table 2: Key Factors Affecting Alkoxysilane Condensation
FactorEffect on ReactionImpact on Final Structure
Water/Silane RatioControls the extent of hydrolysis.Determines the degree of cross-linking and residual alkoxy/hydroxyl content.
Steric HindranceSlower reaction rates for bulkier alkoxy or organic groups.Can favor the formation of less-condensed or specific oligomeric structures.
TemperatureIncreases rates of both hydrolysis and condensation.Affects gel time and can influence the density of the final network.
Catalyst Type/ConcentrationDetermines the dominant reaction mechanism (acid vs. base catalysis).Major determinant of polymer architecture (linear vs. branched).

Transalkoxylation Reactions and Exchange Processes

This compound can undergo transalkoxylation (or transesterification) reactions in the presence of an alcohol and a catalyst. In this process, the butoxy (-OBu) groups on the silicon atom are exchanged with the alkoxy group of the reacting alcohol. For example, in the presence of ethanol (C₂H₅OH) and an acid or base catalyst, the butoxy groups can be replaced by ethoxy groups (-OEt).

This is an equilibrium-driven process. The reaction can be pushed toward the products by using a large excess of the reactant alcohol or by removing the butanol byproduct from the reaction mixture, for instance, through distillation. This reaction is fundamental in modifying the reactivity of the silane precursor; for example, converting butoxy groups to methoxy or ethoxy groups would increase the subsequent rates of hydrolysis and condensation due to the lower steric hindrance and the higher reactivity of the smaller alkoxy groups.

Participation in Polymerization and Oligomerization Mechanisms

Beyond self-condensation, this compound can be involved in other polymerization mechanisms, primarily through the reactivity of its organic (methyl) or alkoxy groups under specific conditions.

In the context of anionic polymerization, alkoxysilane-functionalized molecules can act as terminating agents or be incorporated into monomers to introduce specific functionalities. While this compound itself is not a typical monomer for anionic polymerization, derivatives containing polymerizable groups can be used. For instance, a vinyl or styrenic group attached to the silicon atom would allow it to participate in anionic polymerization.

More relevant is the reaction of living anionic polymer chains (e.g., poly(styryl)lithium) with the alkoxysilyl group of this compound. The carbanion of the living polymer can attack the electrophilic silicon atom, leading to the displacement of a butoxy group. This serves as a method for end-capping the polymer chain, introducing a tributoxysilyl functional group at the polymer terminus. This functional end-group can then be used for subsequent moisture-curing crosslinking reactions via hydrolysis and condensation. However, side reactions between living anionic species and alkoxysilyl groups can sometimes lead to coupling, which must be controlled for well-defined polymer synthesis. mdpi.com

This compound is not a monomer for free radical polymerization, as it lacks a vinyl or other readily polymerizable double bond. However, organosilanes, in general, can play a significant role as additives or co-initiators in free radical polymerization systems. nih.gov

Silanes can act as chain transfer agents or as part of a photoinitiator system. In some systems, particularly those initiated by UV light, silanes can function as co-initiators in conjunction with a photosensitizer like a ketone. nih.govnih.gov Upon excitation, the photosensitizer abstracts a hydrogen atom from a suitable donor. While this compound itself is not a strong hydrogen donor, other silanes with Si-H bonds are highly effective. The resulting silyl radical is capable of initiating the polymerization of monomers like acrylates. nih.gov

Furthermore, certain silanes have been shown to mitigate the effects of oxygen inhibition in free radical polymerization. Oxygen typically scavenges initiating radicals to form stable peroxyl radicals, which slows or stops the polymerization. Some silyl radicals can react with these peroxyls to regenerate an active initiating radical, thereby increasing the polymerization rate and final monomer conversion, especially in aerobic conditions. nih.gov

Coordination Polymerization Aspects

The direct coordination polymerization of this compound as a monomer is not a commonly documented process. However, alkoxysilanes, in general, play a crucial role as external donors in Ziegler-Natta catalysis for the polymerization of olefins like propylene. libretexts.orgrsc.orgresearchgate.net In this context, this compound could potentially be employed to influence the stereoselectivity and activity of the catalyst.

The function of an external donor in Ziegler-Natta catalysis is to interact with the catalyst components, primarily the organoaluminum co-catalyst and the titanium species on the magnesium chloride support. libretexts.orgwikipedia.org This interaction can deactivate certain non-stereospecific active sites on the catalyst surface, thereby increasing the isotacticity of the resulting polymer.

The proposed mechanism involves the coordination of the alkoxysilane to the active sites of the Ziegler-Natta catalyst. libretexts.org The lone pair of electrons on the oxygen atoms of the butoxy groups can coordinate to the metal centers of the catalyst. The bulky nature of the butyl groups would influence the binding affinity and the subsequent effect on the polymerization process.

Table 1: Comparison of Alkoxy Groups and Their Potential Influence in Ziegler-Natta Catalysis

Alkoxy Group Size Steric Hindrance Expected Effect on Catalyst Activity Expected Effect on Stereoselectivity
Methoxy Small Low High Moderate
Ethoxy Medium Moderate Moderate High

| Butoxy | Large | High | Potentially Lower | Potentially Very High |

This table is illustrative and based on general principles of steric effects in catalysis, as specific data for this compound was not available.

Hydrosilylation Reaction Pathways

Hydrosilylation is a significant reaction for silicon compounds, involving the addition of a Si-H bond across an unsaturated bond, typically a carbon-carbon double bond in an alkene. While this compound does not possess a Si-H bond, it can be a precursor to hydrosilanes or be involved in related reactions. For a hydrosilylation reaction to occur, a hydrosilane is required.

Should a derivative of this compound containing a Si-H bond be used, the reaction with an alkene would likely proceed via a mechanism catalyzed by a transition metal, most commonly platinum complexes like Karstedt's catalyst. researchgate.netmdpi.commdpi.com The generally accepted Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation involves the following steps:

Oxidative addition of the hydrosilane to the platinum(0) catalyst to form a platinum(II) hydride complex.

Coordination of the alkene to the platinum complex.

Migratory insertion of the alkene into the Pt-H bond.

Reductive elimination of the alkylsilane product, regenerating the platinum(0) catalyst.

The steric bulk of the butoxy groups in a tributoxy-functionalized hydrosilane would be expected to influence the rate and regioselectivity of the hydrosilylation reaction. taylorfrancis.com Increased steric hindrance around the silicon atom could slow down the oxidative addition step and could also influence the regioselectivity of the alkene insertion, potentially favoring the formation of the anti-Markovnikov product where the silicon atom adds to the less substituted carbon of the double bond.

Table 2: Potential Factors Influencing Hydrosilylation with a Tributoxy-Substituted Silane

Factor Influence of Tributoxy Groups
Reaction Rate Likely decreased due to steric hindrance around the silicon center, potentially slowing the oxidative addition to the catalyst.
Regioselectivity May favor anti-Markovnikov addition due to steric repulsion between the bulky silane and the substituents on the alkene.

| Catalyst Activity | The bulky ligand on silicon might require more active catalysts or harsher reaction conditions. |

This table is based on general principles of hydrosilylation, as specific experimental data for a tributoxy-substituted hydrosilane was not found.

Disproportionation Mechanisms of Alkoxysilanes

Disproportionation, also known as redistribution or dismutation, is a reaction in which a compound of an intermediate oxidation state converts into two different compounds, one of a higher and one of a lower oxidation state. In the context of alkoxysilanes, this typically refers to the redistribution of alkoxy and other substituents on the silicon atom.

For an alkoxysilane like this compound, disproportionation reactions are conceivable under certain conditions, often catalyzed by Lewis acids or bases. A potential disproportionation reaction could involve the exchange of butoxy and methyl groups between two molecules of this compound, leading to a mixture of silanes with varying numbers of butoxy and methyl substituents.

However, the disproportionation of tetraalkoxysilanes to form silane (SiH4) and other products is a more commonly studied phenomenon for smaller alkoxysilanes. This type of reaction is generally not expected for this compound under normal conditions due to the absence of Si-H bonds and the stability of the Si-C and Si-O bonds.

The disproportionation of trialkoxysilanes (with one Si-H bond) to tetraalkoxysilanes and silane (SiH4) is a known process. If this compound were to undergo a reaction that introduces a hydride ligand, the resulting species could then participate in disproportionation.

The mechanism of alkoxysilane disproportionation is complex and can be influenced by the catalyst and reaction conditions. For base-catalyzed disproportionation, the mechanism may involve the formation of a pentacoordinate silicon intermediate, which facilitates the exchange of substituents. The steric hindrance from the butoxy groups in this compound would likely make the formation of such a crowded intermediate less favorable, thus potentially rendering this compound more resistant to disproportionation compared to its methoxy or ethoxy counterparts. nih.govresearchgate.net

Academic Applications and Functionalization in Advanced Materials Science

Hybrid Organic-Inorganic Materials Development

Hybrid organic-inorganic materials combine the advantageous properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). Tributoxymethylsilane (B1596530) serves as a critical molecular bridge in the synthesis of these materials, facilitating the creation of novel composites with tailored properties.

A significant challenge in the development of composite materials is ensuring strong adhesion between the organic matrix and the inorganic filler. Poor adhesion can lead to mechanical failure at the interface. This compound, like other trialkoxysilanes, can be employed to enhance this interfacial bonding.

The effectiveness of similar trialkoxysilanes in improving interfacial adhesion has been demonstrated in various systems. For instance, the treatment of fillers can lead to a more homogeneous dispersion within the polymer matrix and a notable increase in the composite's tensile strength and modulus.

ParameterUntreated Filler CompositeSilane-Treated Filler Composite
Interfacial AdhesionWeakStrong
Filler DispersionAgglomeratedHomogeneous
Tensile StrengthLowerHigher
ModulusLowerHigher

In the realm of nanotechnology, this compound can be utilized in the synthesis and surface modification of nanoparticles to create advanced nanocomposites. The principles of interfacial adhesion apply at the nanoscale, where the high surface area of nanoparticles makes surface functionalization even more critical.

By treating nanoparticles with this compound, a hydrophobic methyl-terminated surface can be created. This surface modification is crucial for dispersing inorganic nanoparticles into a non-polar polymer matrix, preventing agglomeration and ensuring the desired property enhancements are realized. The hydrolysis and condensation reactions of the silane (B1218182) can also be controlled to form a thin silica-like network on the surface of the nanoparticles, further tailoring their surface chemistry and reactivity.

Research on related functional trialkoxysilanes has shown their utility in forming hybrid inorganic-organic networks through co-condensation with other silicon precursors, leading to the creation of ordered mesoporous materials with functional organic groups covalently linked to the inorganic framework. psecommunity.org

Polymer Modification and Functionalization Strategies

This compound can also be directly involved in the modification of polymer chains to impart new functionalities and improve material properties.

Grafting involves the attachment of side chains to a main polymer backbone. This compound can be grafted onto polymers that possess reactive sites, such as hydroxyl or carboxyl groups. The reaction would typically involve the condensation of the silane's hydrolyzed silanol (B1196071) groups with these functional groups on the polymer.

This "grafting onto" approach can be used to introduce siloxane functionalities into a variety of polymers, which can enhance properties such as:

Thermal Stability: The incorporation of silicon-oxygen bonds can improve the high-temperature resistance of the polymer.

Hydrophobicity: The non-polar methyl and butyl groups can increase the water-repellency of the polymer surface.

Adhesion: The grafted silane can act as a reactive site for further cross-linking or for bonding to inorganic substrates.

The efficiency of such grafting reactions is a critical parameter, and studies on analogous systems have demonstrated that high grafting densities can be achieved under appropriate reaction conditions. nih.gov

Property EnhancedMechanism
Thermal StabilityIncorporation of Si-O bonds
HydrophobicityIntroduction of alkyl groups
AdhesionProvision of reactive silanol sites

In polymer synthesis, controlling the nature of the polymer chain ends is crucial as it can significantly influence the material's stability and properties. This compound can potentially be used as an end-capping agent for certain polymerization reactions. By reacting with the active end of a growing polymer chain, it terminates the chain growth and introduces a stable tributoxysilyl group at the chain end.

Furthermore, in condensation polymers, small molecules that can react with the end groups of two polymer chains to join them together are known as chain extenders. While this compound itself is monofunctional in terms of its organic group, its three alkoxy groups allow it to participate in cross-linking reactions after hydrolysis. If used in conjunction with difunctional silanes, it could contribute to the formation of a cross-linked network, effectively increasing the molecular weight and viscosity of the polymer.

Elastomers are polymers that exhibit high elasticity. The functionalization of elastomers with silanes can lead to improved performance characteristics. This compound can be incorporated into elastomer formulations, particularly those based on silica-filled systems.

During the compounding and vulcanization process, the this compound can react with the silica (B1680970) filler surface, as described in section 4.1.1. This improves the filler-polymer interaction, which is a key factor in the reinforcement of elastomers. A well-dispersed and strongly bonded filler leads to enhancements in properties such as tensile strength, tear resistance, and abrasion resistance, while also potentially reducing hysteresis, which is beneficial for applications like tires.

Recent research into functionalized polysiloxane elastomers has highlighted the significant impact that modifying side groups can have on the material's dielectric and electromechanical properties. nih.govrsc.org While these studies focus on more complex functional groups, the principle of modifying the siloxane structure to tune properties is directly relevant.

Crosslinking Chemistry and Network Formation

The ability of this compound to form robust, three-dimensional networks through covalent bonding is a cornerstone of its utility in materials science. This crosslinking capability is harnessed in the formulation of various thermosetting and elastomeric materials, where the resulting network structure dictates the macroscopic properties of the final product.

The primary mechanism by which this compound induces crosslinking is through a two-step hydrolysis and condensation reaction. nih.gov In the presence of water, the butoxy groups (-OBu) attached to the silicon atom undergo hydrolysis to form silanol groups (-OH) and butanol as a byproduct. This reaction can be catalyzed by either an acid or a base.

Hydrolysis: Si(CH₃)(OBu)₃ + 3H₂O → Si(CH₃)(OH)₃ + 3BuOH

Following hydrolysis, the newly formed silanol groups are highly reactive and readily undergo condensation with other silanol groups or remaining butoxy groups to form stable siloxane bridges (Si-O-Si). This process releases water or butanol and results in the formation of a highly crosslinked, three-dimensional network.

Condensation: 2Si(CH₃)(OH)₃ → (HO)₂(CH₃)Si-O-Si(CH₃)(OH)₂ + H₂O

The trifunctional nature of this compound, possessing three hydrolyzable groups, allows for the formation of a dense and highly branched network structure. The kinetics of these reactions are influenced by factors such as pH, temperature, solvent, and the presence of catalysts. researchgate.netresearchgate.net

Table 1: Factors Influencing this compound Crosslinking
FactorEffect on Hydrolysis RateEffect on Condensation Rate
pH Increases under acidic or basic conditionsMinimal at isoelectric point (pH ~2-4), increases at higher and lower pH
Water Concentration Increases with higher water contentCan be reversible at very high water concentrations
Catalyst Acid or base catalysts significantly increase the rateSpecific catalysts (e.g., tin compounds) can accelerate condensation
Temperature Increases with temperatureIncreases with temperature

In thermosetting resins, such as epoxies and phenolics, this compound can be incorporated as a crosslinking agent to enhance thermal stability, chemical resistance, and mechanical strength. The formation of a rigid siloxane network within the organic polymer matrix imparts these improved properties. For instance, the addition of similar trialkoxysilanes to epoxy resins has been shown to improve the toughness and thermal stability of the cured material.

In elastomeric systems, particularly room-temperature-vulcanizing (RTV) silicones, this compound plays a crucial role as a crosslinker. nih.govwacker.comwikipedia.org In these formulations, hydroxyl-terminated polydimethylsiloxane (B3030410) (PDMS) chains react with this compound in the presence of a catalyst (often a tin compound) and atmospheric moisture. The silane molecules link the polymer chains together, forming a flexible and resilient elastomeric network. The butoxy functionality makes the curing process release butanol, which is less corrosive than the acetic acid released by acetoxy-cure systems.

Stoichiometry: The molar ratio of this compound to the polymer or other reactive monomers is a primary determinant of crosslink density. Higher concentrations of the silane generally lead to a higher crosslink density.

Reaction Conditions: As detailed in Table 1, controlling the pH, water content, and catalyst concentration allows for fine-tuning of the hydrolysis and condensation rates, which in turn influences the final network structure.

Co-condensation: The use of co-crosslinkers, such as difunctional (e.g., dibutoxydimethylsilane) or tetrafunctional (e.g., tetrabutoxysilane) silanes, can alter the network topology. Incorporating difunctional silanes will lead to more linear chain extensions and a lower crosslink density, resulting in a more flexible material.

By carefully manipulating these factors, materials scientists can tailor the properties of the resulting polymer network to meet the specific demands of a given application, from rigid coatings to flexible sealants.

Surface Science and Interface Engineering

This compound is extensively utilized in surface science and interface engineering to modify the properties of inorganic substrates. Its ability to form covalent bonds with surface hydroxyl groups makes it an effective coupling agent, adhesion promoter, and surface functionalization agent.

Inorganic substrates such as silica (SiO₂) and various metal oxides (e.g., alumina, titania, zirconia) possess surface hydroxyl groups (-OH) that can react with the butoxy groups of this compound. nih.govnih.gov This reaction, analogous to the initial step of crosslinking, results in the covalent grafting of the silane molecule onto the substrate surface, forming a stable Si-O-Substrate bond and releasing butanol.

Reaction with Silica Surface: Surface-OH + (BuO)₃SiCH₃ → Surface-O-Si(OBu)₂(CH₃) + BuOH

This surface modification can impart a range of desirable properties to the inorganic substrate:

Hydrophobicity: The nonpolar methyl group of the silane, oriented away from the surface, can transform a hydrophilic surface into a hydrophobic one.

Improved Dispersion: In composite materials, treating inorganic fillers like silica with this compound can improve their dispersion in a polymer matrix by reducing particle agglomeration and enhancing compatibility. scribd.com

Table 2: Research Findings on Surface Modification with Trialkoxysilanes
SubstrateTrialkoxysilane UsedKey FindingCitation
SilicaTrimethoxysilaneFormation of Si-O-Si bonds at room temperature via reaction with surface silanols. csic.es
Silica ParticlesVarious functional trimethoxysilanesSuccessful synthesis of functionalized silica particles via co-condensation for improved properties in formulations. nih.govnih.gov
Metal OxidesHydrosilanesHydrosilanes can be used as chemical surface modifiers for metal oxides, forming Si-O-metal bonds. researchgate.net
Aluminum AlloyOctadecyltrimethoxysilaneThe grafted alkylsilane layer can degrade over time when immersed in water due to hydrolysis of the Al-O-Si bond. mdpi.com

This compound can be used to create a reactive surface on a monolithic substrate, which can then be used to anchor other molecules or initiate polymerizations. This is a key technique in the fabrication of functional materials for applications such as chromatography, catalysis, and sensing.

The "grafting-to" approach involves synthesizing a polymer with a reactive end group that can then be attached to a surface previously modified with a complementary functional group. For instance, a surface treated with an amino-functionalized silane could be used to anchor a polymer with a carboxylic acid or epoxy end group.

The "grafting-from" technique involves immobilizing an initiator species on the surface, from which a polymer chain is then grown. A surface modified with this compound could be further functionalized to carry an initiator for techniques like atom transfer radical polymerization (ATRP) or ring-opening polymerization. This allows for the growth of dense polymer brushes from the surface. researchgate.net

These anchoring and grafting techniques enable the precise control of surface chemistry and the creation of well-defined, functional monolithic structures with tailored properties for a wide range of advanced applications.

Control of Surface Wettability and Energy

This compound is a functional organosilane utilized in materials science for the precise control of surface properties, specifically wettability and surface energy. The mechanism of action is rooted in the molecular structure of this compound, which features a central silicon atom bonded to a non-polar methyl group and three hydrolyzable butoxy groups. This bifunctional nature allows it to act as a molecular bridge between an inorganic substrate and a low-energy organic surface layer.

When applied to a substrate containing hydroxyl (-OH) groups, such as glass, ceramics, or oxidized metals, the butoxy groups of this compound undergo hydrolysis in the presence of moisture. This reaction forms reactive silanol (Si-OH) groups and butanol as a byproduct. These silanol groups can then undergo a condensation reaction with the hydroxyl groups on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate). Furthermore, adjacent hydrolyzed silane molecules can condense with each other, creating a cross-linked polysiloxane network on the surface. scispace.com

The result of this process is the formation of a self-assembled monolayer (SAM) or a thin polymeric film where the methyl groups are oriented away from the surface. nih.gov These methyl groups are inherently non-polar and possess low surface energy, which imparts hydrophobic (water-repellent) characteristics to the treated surface. mdpi.com The dense layer of methyl groups effectively shields the underlying polar substrate, drastically altering the surface energy and its interaction with liquids. nih.gov

The degree of hydrophobicity achieved can be controlled by varying reaction conditions such as the concentration of the silane solution, reaction time, temperature, and the amount of available water, which influence the density and uniformity of the resulting film. Surfaces modified with methyl-functionalized silanes like this compound exhibit a significant increase in water contact angle, a key indicator of wettability. For instance, an untreated hydrophilic glass surface may have a water contact angle of less than 10°, while a surface treated with a methyl-trialkoxysilane can achieve a contact angle well above 90°, signifying a transition from a high-surface-energy, hydrophilic state to a low-surface-energy, hydrophobic state. researchgate.net

Table 1: Representative Impact of Methyl-Trialkoxysilane Treatment on Surface Properties

Parameter Untreated Glass Substrate Glass Substrate after this compound Treatment
Primary Surface Groups Hydroxyl (-OH) Methyl (-CH3)
Surface Energy High Low
Wettability Hydrophilic Hydrophobic
Typical Water Contact Angle < 10° > 90°

Sol-Gel Processing and Material Morphology Control

This compound serves as a critical precursor in sol-gel science, a versatile wet-chemical technique used to synthesize a wide variety of inorganic and hybrid materials. sigmaaldrich.com The sol-gel process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This is achieved through the hydrolysis and condensation of chemical precursors, typically metal alkoxides. researchgate.net

In the context of sol-gel chemistry, this compound is classified as a network modifier. Unlike network formers such as tetraethoxysilane (TEOS), which can form a fully cross-linked three-dimensional silica network, this compound possesses a non-hydrolyzable methyl group. researchgate.net When used as a co-precursor with TEOS or similar compounds, the methyl group terminates one of the four possible bonding sites on the silicon atom. mdpi.com

The hydrolysis and condensation of this compound proceed as follows:

Hydrolysis: The three butoxy groups react with water to form silanol groups and butanol. CH₃Si(OC₄H₉)₃ + 3H₂O → CH₃Si(OH)₃ + 3C₄H₉OH

Condensation: The newly formed silanol groups react with each other or with hydrolyzed TEOS molecules to form a siloxane (Si-O-Si) network, releasing water in the process. scispace.com 2CH₃Si(OH)₃ → (HO)₂ (CH₃)Si-O-Si(CH₃)(OH)₂ + H₂O

The incorporation of the methyl group into the resulting silica network introduces organic character into the inorganic glass or ceramic material, creating an organic-inorganic hybrid. This modification significantly impacts the final material properties by reducing network shrinkage during drying, decreasing brittleness, and imparting hydrophobicity throughout the bulk of the material, not just at the surface. researchgate.net

This compound is extensively used in sol-gel formulations for creating functional thin films and coatings. mdpi.com The sol-gel solution, containing hydrolyzed and partially condensed silane precursors, can be applied to a substrate using techniques like dip-coating, spin-coating, or spray-coating. nih.gov Following deposition, a heat treatment (curing) is typically applied to complete the condensation reactions, remove residual solvents and byproducts, and densify the film. sigmaaldrich.com

The presence of the methyl group from this compound in the precursor sol is crucial for producing coatings with specific properties. These coatings are often used for:

Hydrophobic and Easy-to-Clean Surfaces: The low surface energy imparted by the methyl groups creates water-repellent and self-cleaning surfaces. researchgate.net

Protective Barriers: The cross-linked siloxane network provides good adhesion to substrates and can act as a barrier against corrosion and environmental degradation. nih.gov

Low Dielectric Constant Films: The incorporation of the less polar methyl groups can lower the dielectric constant of silica films, which is advantageous in microelectronics for use as insulating layers. researchgate.net

The final thickness, morphology, and properties of the film can be tailored by controlling the sol composition (e.g., the ratio of this compound to TEOS), the deposition parameters, and the curing conditions. researchgate.net

Table 2: Sol-Gel Coating Parameters and Resulting Properties

Parameter Influence on Coating Typical Outcome
This compound/TEOS Ratio Controls the density of methyl groups in the network. Higher ratio increases hydrophobicity and flexibility but may reduce hardness.
Deposition Method (e.g., Spin Speed) Affects film thickness and uniformity. Higher spin speeds generally result in thinner films.
Curing Temperature Determines the degree of network condensation and density. Higher temperatures lead to denser, harder films but can cause degradation of organic groups.

The sol-gel method, utilizing precursors like this compound, is also a powerful tool for synthesizing nanoparticles and controlling material porosity. By carefully managing the hydrolysis and condensation reactions under specific conditions (e.g., pH, solvent, temperature, and precursor concentration), the nucleation and growth of silica-based particles can be precisely controlled.

The Stöber method, for instance, is a well-established sol-gel route for producing monodisperse silica nanoparticles. mdpi.com By introducing this compound as a co-precursor in this process, organically modified silica (ORMOSIL) nanoparticles can be synthesized. nih.gov These nanoparticles have methyl groups integrated throughout their structure, making them inherently hydrophobic. Such particles are valuable as fillers in polymer composites to improve mechanical properties and impart water repellency.

Furthermore, this compound plays a role in the synthesis of porous materials. The organic methyl groups can act as templates or pore-generating agents (porogens). During the sol-gel process, the presence of these non-condensable groups can create voids within the silica network. Upon thermal treatment, if the organic groups are burned out at high temperatures, a porous structure is left behind. Alternatively, in hybrid materials, the methyl groups remain and contribute to the formation of mesoporous structures with hydrophobic pore walls. The ability to control pore size and surface chemistry is critical for applications in catalysis, separation, and sensing. csulb.edumdpi.com

Theoretical and Computational Chemistry Studies of Tributoxymethylsilane

Quantum Chemical Investigations of Electronic Structure and Reactivity

Detailed quantum chemical investigations specifically focused on tributoxymethylsilane (B1596530) are not extensively available in the current scientific literature. However, general principles from studies on analogous alkoxysilanes can provide insights into its likely electronic structure and reactivity. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for understanding the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential of silane (B1218182) molecules. european-coatings.comnih.gov

For a molecule like this compound, the silicon atom, being less electronegative than the oxygen atoms of the butoxy groups, would be expected to carry a partial positive charge, making it an electrophilic center. The oxygen atoms would, in turn, have partial negative charges. The butoxy groups, being bulkier than methoxy (B1213986) or ethoxy groups found in more commonly studied silanes, would introduce significant steric hindrance around the silicon center. This steric bulk would influence the molecule's reactivity, potentially slowing down reactions that require nucleophilic attack at the silicon atom. researchgate.net

The reactivity of alkoxysilanes is largely governed by the hydrolysis and condensation reactions of the Si-OR bonds. sinosil.com Quantum chemical studies on similar molecules help to elucidate the mechanisms of these reactions, which can proceed via acid or base catalysis. acs.orgnih.gov The energy barriers for these reaction pathways can be calculated to predict reaction rates under different conditions.

Molecular Dynamics Simulations of Reaction Pathways

Specific molecular dynamics (MD) simulations detailing the reaction pathways of this compound are not readily found in published research. MD simulations are a powerful computational method to study the dynamic behavior of molecules and to explore reaction mechanisms over time. mdpi.com For alkoxysilanes, MD simulations can be employed to model the hydrolysis and condensation processes, providing a view of the molecular interactions, solvent effects, and the formation of siloxane bonds. researchgate.net

In the context of this compound, MD simulations could be used to investigate:

The diffusion of water molecules towards the silicon center.

The conformational changes of the butoxy groups and their influence on the accessibility of the silicon atom.

The step-by-step process of the hydrolysis of the Si-OBu bonds.

The subsequent condensation of the resulting silanol (B1196071) intermediates to form oligomers and polymers.

While specific studies on this compound are lacking, MD simulations have been used to study the interface between other silane coupling agents and various substrates, providing insights into adhesion and surface modification mechanisms. acs.org

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and reactivity of molecules, and it is particularly useful for elucidating reaction mechanisms. nih.gov Although no specific DFT studies focused on this compound were identified, the methodology has been extensively applied to other silanes to understand their hydrolysis and condensation reactions. acs.org

DFT calculations can be used to determine the geometries of reactants, transition states, and products along a reaction coordinate. From these calculations, activation energies can be derived, which are crucial for understanding the kinetics of a reaction. For the hydrolysis of this compound, DFT could be used to model the approach of a water molecule, the pentacoordinate silicon intermediate or transition state, and the final products. nih.gov Such calculations would reveal the influence of the butoxy groups on the reaction mechanism compared to smaller alkoxy groups.

Furthermore, DFT is employed to study the interaction of silanes with surfaces, which is relevant for their application as coupling agents. These calculations can provide insights into the binding energies and the nature of the chemical bonds formed between the silane and a substrate. jst.go.jp

Structure-Reactivity and Structure-Property Relationship Predictions

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) studies for this compound are not specifically documented. These methods aim to correlate the chemical structure of a molecule with its reactivity or physical properties using mathematical models. researchgate.net For a series of alkoxysilanes, QSRR models could be developed to predict their hydrolysis rates based on descriptors such as steric parameters (e.g., Taft's Es), electronic parameters (e.g., Hammett constants), and quantum chemically calculated values like partial charges or orbital energies. qnl.qa

The structure of this compound, with its methyl group and three butoxy groups attached to the silicon atom, would be a key determinant of its reactivity and properties. The electron-donating nature of the alkyl groups influences the electrophilicity of the silicon atom, while the bulky butoxy groups present significant steric hindrance. These factors are known to affect the rates of hydrolysis and condensation. researchgate.net Generally, increasing the steric bulk of the alkoxy groups tends to decrease the rate of hydrolysis. bohrium.com

Modeling of Interfacial Interactions in Hybrid Materials

While there is no specific research on the modeling of interfacial interactions of this compound in hybrid materials, this is a significant area of study for silanes in general. Silanes are widely used as coupling agents to improve the adhesion between inorganic fillers (like silica (B1680970) or glass) and organic polymer matrices. youtube.com

Computational modeling, including molecular dynamics and quantum mechanics, is used to understand how silane molecules behave at the interface. researchgate.netunm.edu These models can simulate the process of silane molecules adsorbing onto an inorganic surface, the hydrolysis of the alkoxy groups, and the formation of covalent bonds with the surface hydroxyl groups. Subsequently, the interaction of the organic part of the silane molecule with the polymer matrix can be modeled.

For this compound, its relatively long butyl chains would likely lead to a more hydrophobic interface compared to silanes with shorter alkyl chains. Modeling could predict the orientation of the this compound molecules on a surface and how the butyl groups interact with a surrounding polymer matrix, which would influence the mechanical properties of the resulting hybrid material.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of tributoxymethylsilane (B1596530). By analyzing the magnetic properties of atomic nuclei, researchers can confirm the compound's identity and purity.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to the different types of protons are expected. The methyl protons of the butyl groups would appear as a triplet, while the methylene (B1212753) protons adjacent to the oxygen atom would be observed as a triplet. The other methylene protons in the butyl chain would exhibit more complex splitting patterns (multiplets). The protons of the methyl group directly attached to the silicon atom would appear as a singlet. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). acs.orgwikipedia.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon atoms of the butoxy groups would have characteristic chemical shifts, with the carbon bonded to oxygen appearing at a lower field. The methyl carbon directly bonded to the silicon atom would also have a specific resonance. wikipedia.orgresearchgate.net

²⁹Si NMR: Silicon-29 NMR spectroscopy is particularly valuable for studying organosilicon compounds. unavarra.es For this compound, a single resonance is expected in the ²⁹Si NMR spectrum, the chemical shift of which is indicative of the silicon atom's local chemical environment (i.e., being bonded to three oxygen atoms and one carbon atom). unavarra.es Changes in this chemical shift can be used to monitor hydrolysis and condensation reactions. unavarra.es

Interactive Data Table: Expected NMR Chemical Shifts for this compound

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹HSi-CH₃~0.1-0.5
-O-CH₂-~3.5-3.8
-CH₂-CH₂-CH₃~1.2-1.7
-CH₃~0.8-1.0
¹³CSi-CH₃~-5-5
-O-CH₂-~60-70
-CH₂-CH₂-CH₃~10-40
-CH₃~10-15
²⁹Si(RO)₃Si-CH₃~-40 to -50

Fourier Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful for identifying the functional groups present in this compound and for studying the chemical changes that occur during its application, such as hydrolysis and condensation. rsc.orgnih.gov

FTIR Spectroscopy: The FTIR spectrum of this compound would show characteristic absorption bands. Strong bands corresponding to the Si-O-C stretching vibrations are typically observed in the region of 1080-1100 cm⁻¹. shu.ac.uk The C-H stretching vibrations of the methyl and butyl groups would appear in the 2850-3000 cm⁻¹ region. Other bands related to CH₂ and CH₃ bending vibrations would also be present at lower wavenumbers. shu.ac.uk The formation of silanol (B1196071) (Si-OH) groups during hydrolysis can be monitored by the appearance of a broad band in the 3200-3700 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The Si-O-C symmetric stretching vibration usually gives a strong Raman signal. The C-H stretching and bending modes are also readily observed. Raman spectroscopy is particularly useful for studying reactions in aqueous solutions due to the weak Raman scattering of water. acs.org

Interactive Data Table: Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)
C-H Stretch-CH₃, -CH₂-2850-3000
Si-O-C StretchSi-O-C1080-1100
C-O StretchC-O1000-1250
CH₂/CH₃ Bend-CH₃, -CH₂-1350-1470
Si-C StretchSi-C700-850

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the surface of a material. unica.it When this compound is used to modify a surface, XPS can confirm the presence of the silane (B1218182) layer and provide information about its chemical bonding. researchgate.net

High-resolution XPS spectra of the Si 2p, O 1s, and C 1s regions are particularly informative. The binding energy of the Si 2p peak can distinguish between silicon in the silane and silicon in a silica (B1680970) or silicate (B1173343) substrate. aip.orgnih.gov Deconvolution of the C 1s peak can differentiate between carbon in different chemical environments, such as C-Si, C-C, and C-O bonds. unica.it The O 1s spectrum can help identify the presence of Si-O-Si and Si-O-C linkages. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability and Composition

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. TGA is used to evaluate the thermal stability of this compound and materials modified with it. pwr.edu.pl The TGA curve provides information about the decomposition temperature and the amount of residual material. For materials treated with this compound, TGA can be used to quantify the amount of silane grafted onto the surface based on the weight loss at different temperature ranges corresponding to the decomposition of the organic components of the silane. researchgate.net

Electron Microscopy Techniques (SEM, TEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the surface morphology and microstructure of materials. When this compound is applied as a coating or surface modifier, SEM can be used to observe changes in the surface texture and topography. researchgate.net For example, it can reveal the formation of a uniform silane layer or the presence of agglomerates. TEM can provide higher resolution images and is often used to examine the cross-section of a coated material to determine the thickness and uniformity of the silane layer. researchgate.net

Rheological and Mechanical Property Characterization of Modified Materials

The incorporation of this compound into polymeric materials can significantly alter their rheological and mechanical properties.

Rheological Characterization: Rheometers are used to measure the flow and deformation behavior of materials. nih.gov The addition of this compound can affect the viscosity, storage modulus (G'), and loss modulus (G'') of a polymer melt or solution. mdpi.com These parameters are crucial for understanding the processability of the modified material. researchgate.net

Mechanical Property Characterization: Techniques such as tensile testing, dynamic mechanical analysis (DMA), and nanoindentation are employed to evaluate the mechanical performance of materials modified with this compound. mdpi.com These tests can determine properties like tensile strength, Young's modulus, elongation at break, and hardness. The crosslinking ability of the silane can lead to improvements in these mechanical properties. kpi.ua

Future Research Directions and Emerging Academic Applications

Sustainable Synthesis and Green Chemistry Approaches

The drive towards environmentally benign chemical processes has spurred research into sustainable synthesis routes for organosilanes like tributoxymethylsilane (B1596530). A significant advancement in this area is the development of direct synthesis methods that bypass hazardous intermediates.

One promising green chemistry approach involves the mechanochemical synthesis of methylmethoxysilanes directly from silicon and dimethyl ether. rsc.org This method, carried out in a high-pressure mechanochemical reactor, avoids the use of traditional chlorine-based precursors like dimethyldichlorosilane, thereby eliminating the production of chlorinated waste streams. rsc.org Research has shown that this direct synthesis can proceed with almost complete silicon conversion and high selectivity for the desired alkoxysilane products. rsc.org

Another key area of green chemistry is the use of sol-gel processes for creating functional coatings. mdpi.com This method, which involves the hydrolysis and condensation of alkoxysilane precursors at or near ambient temperatures, is considered sustainable due to its simplicity, versatility, and low energy requirements. mdpi.com Eco-friendly, water-repellent textile finishes have been developed using related alkoxysilanes, demonstrating the potential for this compound in similar applications. mdpi.com

Key Features of Green Synthesis Approaches for Alkoxysilanes:

Direct Synthesis: Bypassing hazardous intermediates like chlorosilanes. rsc.org

Mechanochemistry: Utilizing mechanical force to drive reactions, reducing solvent use. rsc.org

High Selectivity: Achieving high yields of the desired product, minimizing byproducts. rsc.org

Sol-Gel Chemistry: Low-temperature, versatile method for creating hybrid materials. mdpi.com

Advanced Catalyst Development for Organosilane Reactions

Catalysis is central to the synthesis and functionalization of organosilanes. Research is focused on developing highly efficient, selective, and recyclable catalysts for key reactions such as hydrosilylation, cross-coupling, and polymerization.

Recent advances include the use of novel catalytic systems for the synthesis of complex silicon-containing molecules.

Palladium Nanoparticles: These have been shown to be effective catalysts for the cross-coupling of silanes, enabling the formation of new silicon-sulfur bonds. lookchem.com

Platinum-Based Catalysts: While homogeneous platinum catalysts have long been used for hydrosilylation, current research is trending towards heterogeneous and non-precious metal catalysts to meet sustainability demands. researchgate.net Magnetically recyclable platinum catalysts immobilized on silica-coated iron oxide nanoparticles represent a significant step in this direction. researchgate.net

Azaphosphatrane Materials: These have emerged as potent catalysts for the ring-opening polymerization of cyclosiloxanes to produce polysiloxanes, offering high catalytic activity. google.com

Copper/Tin/Zinc Systems: In the context of direct synthesis, a combination of copper chloride (CuCl) as a catalyst with tin (Sn) and zinc (Zn) as promoters has proven effective for producing methylmethoxysilanes. rsc.org

Catalyst TypeReactionKey Advantages
Palladium NanoparticlesCross-couplingHigh selectivity for C-S bond activation. lookchem.com
Heterogeneous Pt CatalystsHydrosilylationRecyclability, high performance. researchgate.net
AzaphosphatranesRing-Opening PolymerizationHigh catalytic activity for polysiloxane synthesis. google.com
CuCl/Sn/ZnDirect SynthesisEnables use of technical grade silicon, high conversion. rsc.org

Integration into Smart Materials and Responsive Systems

"Smart" or "stimuli-responsive" materials, which change their properties in response to external triggers like pH, temperature, or light, are a major focus of modern materials science. nih.govnih.gov Organosilanes such as this compound are ideal building blocks for these systems due to their ability to form hybrid organic-inorganic networks through processes like sol-gel chemistry. mdpi.comresearchgate.net

The integration of silanes into polymers can create materials with tailored functionalities. nih.gov For instance, silane (B1218182) coupling agents are used to modify the surface of nanoparticles, allowing them to be covalently bonded into a polymer matrix. researchgate.net This creates well-defined hybrid materials with enhanced properties, such as superparamagnetic polymer hybrids for biomedical applications. researchgate.net

These stimuli-responsive systems have potential applications in numerous fields:

Drug Delivery: Smart polymers can be designed to release therapeutics in a controlled manner in response to specific physiological conditions. nih.govresearchgate.net

Sensors and Diagnostics: Materials that change color or other properties in the presence of specific analytes. nih.gov

Tissue Engineering: Scaffolds that can respond to cellular interactions or external stimuli. nih.gov

The versatility of silane chemistry allows for the creation of responsive materials ranging from hydrogels to functionalized surfaces, opening up new possibilities for advanced devices and therapies. nih.govmdpi.com

Environmental Fate and Degradation Mechanisms in Academic Contexts

Understanding the environmental lifecycle of organosilicon compounds is crucial for their sustainable development. Academic research has established that the primary degradation pathway for many silicones in the environment is abiotic, though biotic pathways are also being uncovered. epa.gov

The main degradation process for polydimethylsiloxane (B3030410) (PDMS), a common silicone polymer, begins with the hydrolysis of the siloxane (Si-O-Si) bonds, particularly in soil. epa.gov This breaks down high molecular weight polymers into smaller, low molecular weight organosilanols, such as dimethylsilanediol (B41321) (DMSD). epa.govdss.go.th These smaller molecules can then evaporate into the atmosphere, where they are oxidized by hydroxyl radicals into silica (B1680970), carbon dioxide, and water. epa.gov

For alkoxysilanes like this compound, hydrolysis is also a key initial step. A structurally similar compound, triethoxy(octyl)silane, undergoes rapid aqueous hydrolysis to yield octylsilanetriol and ethanol. mdpi.com While this initial breakdown product is considered non-persistent, the compound itself is not readily biodegradable. mdpi.com

Recent breakthroughs are challenging the notion that organosilicones are entirely resistant to biological degradation. In a landmark study, scientists successfully engineered a bacterial enzyme, cytochrome P450, to break the highly stable silicon-carbon (Si-C) bond in siloxanes. sciencedaily.com This discovery opens the door to the possibility of future bioremediation strategies for silicone-containing materials. sciencedaily.com

Summary of Degradation Pathways for Organosilanes:

Abiotic Hydrolysis: Cleavage of Si-O bonds in soil and water, breaking down polymers into smaller silanols. epa.govdss.go.th

Atmospheric Oxidation: Volatilized low-molecular-weight silanols are degraded by hydroxyl radicals. epa.gov

Biodegradation: Emerging research shows certain microorganisms and engineered enzymes can cleave Si-C bonds. sciencedaily.comresearchgate.net

Multidisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering

The future development of this compound and related compounds lies at the intersection of multiple scientific disciplines. The unique properties of organosilanes make them a subject of interest for chemists, materials scientists, and chemical engineers alike. nih.gov

Chemistry: Synthetic chemists focus on developing novel, efficient, and sustainable routes to produce functionalized silanes. nih.gov This includes the design of new catalysts and reaction pathways that offer high selectivity and yield under mild conditions. nih.gov

Materials Science: Materials scientists explore how to incorporate these molecules into new materials with advanced properties. This involves creating hybrid organic-inorganic composites, functional coatings, and smart polymers, and characterizing their structural and functional properties. researchgate.netinnospk.com

Engineering: Chemical and biomedical engineers work on scaling up these processes and developing practical applications. msu.edu This includes designing reactors for new synthetic methods, fabricating devices from smart materials, and applying these technologies to solve real-world problems in areas from medicine to electronics. nih.govncsu.edu

This collaborative approach is essential for translating fundamental chemical discoveries into tangible technological advancements. The journey from designing a molecule like this compound to its use in a smart medical device or a sustainable industrial coating requires expertise spanning the entire spectrum from molecular synthesis to applied engineering.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.